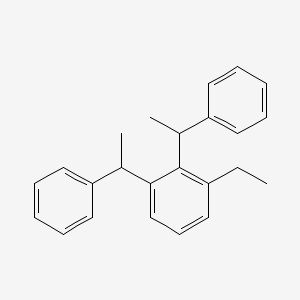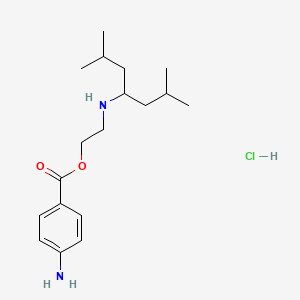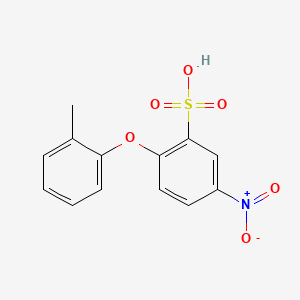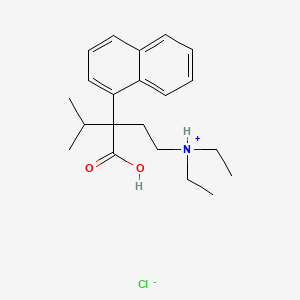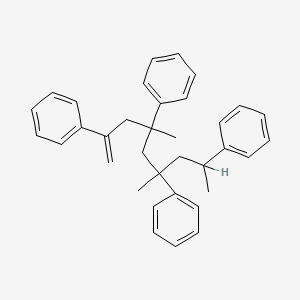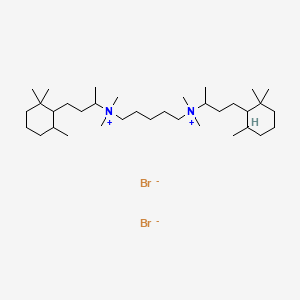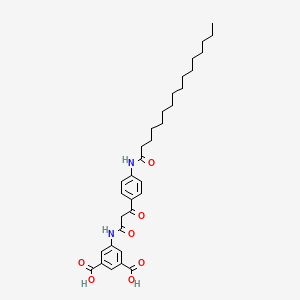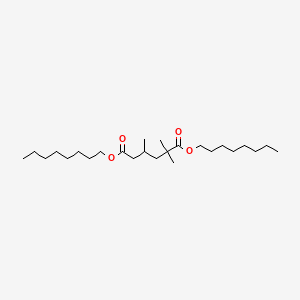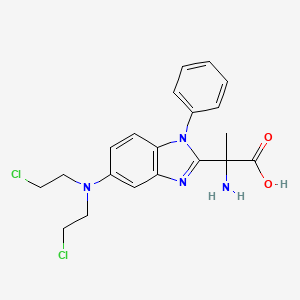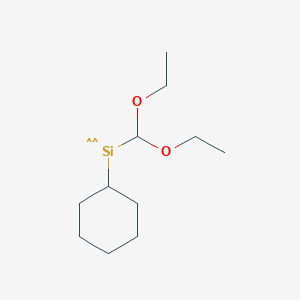
Cyclohexyldiethoxy(methyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyldiethoxy(methyl)silane is an organosilicon compound with the molecular formula
C11H24O2Si
. This compound is characterized by a cyclohexyl group attached to a silicon atom, which is also bonded to two ethoxy groups and one methyl group. It is commonly used in various industrial and research applications due to its unique chemical properties.Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyldiethoxy(methyl)silane can be synthesized through the hydrosilylation reaction, where cyclohexene reacts with diethoxymethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrosilylation processes. The use of continuous flow reactors and optimized catalyst systems enhances the efficiency and scalability of the production. The reaction mixture is then purified through distillation to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or peracids, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions involving this compound are less common but can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy groups in this compound can be substituted by other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically performed at room temperature.
Reduction: Lithium aluminum hydride; conducted under anhydrous conditions.
Substitution: Halides, amines; reactions often require a catalyst or elevated temperatures.
Major Products Formed:
Oxidation: Silanol or siloxane derivatives.
Reduction: Simplified silane structures.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Cyclohexyldiethoxy(methyl)silane is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: This compound is used in the modification of biomolecules to enhance their stability and functionality.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: this compound is employed in the production of silicone-based materials, coatings, and adhesives, providing improved adhesion and durability.
Mechanism of Action
The mechanism by which cyclohexyldiethoxy(methyl)silane
Properties
Molecular Formula |
C11H22O2Si |
|---|---|
Molecular Weight |
214.38 g/mol |
InChI |
InChI=1S/C11H22O2Si/c1-3-12-11(13-4-2)14-10-8-6-5-7-9-10/h10-11H,3-9H2,1-2H3 |
InChI Key |
RYZCGPNGORATOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(OCC)[Si]C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



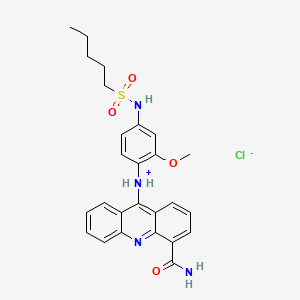
![3-Aminobenzo[c]isoxazole-7-carbonitrile](/img/structure/B15347437.png)
